Sulfamethazine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

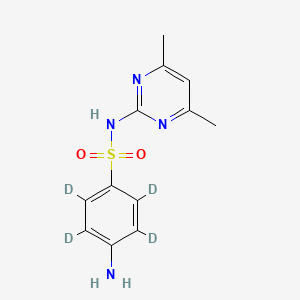

4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWVTGNCAZCNNR-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662196 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-82-7 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Structure of Sulfamethazine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure of Sulfamethazine-d4, a deuterated analog of the sulfonamide antibiotic Sulfamethazine. It is primarily intended for use as an internal standard in quantitative analyses, such as those performed using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes into a drug molecule allows it to serve as an ideal tracer for quantification in complex matrices.[2]

Core Chemical Structure

Sulfamethazine is a sulfonamide antibiotic characterized by a pyrimidine ring with methyl groups at the 4- and 6-positions, and a 4-aminobenzenesulfonamido group at the 2-position.[3] Its IUPAC name is 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.[3][4]

This compound is structurally identical to Sulfamethazine, with the exception that four hydrogen atoms on the phenyl (benzene) ring of the 4-aminobenzenesulfonamido moiety have been replaced by deuterium atoms.[1][5] This isotopic substitution is precisely described by its IUPAC name: 4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.[5] This targeted labeling makes it distinguishable from the native compound by mass spectrometry while ensuring its chemical and chromatographic behaviors are nearly identical.[6]

Quantitative Data Summary

The key physicochemical properties of Sulfamethazine and its deuterated form are summarized below for direct comparison.

| Property | Sulfamethazine | This compound |

| Molecular Formula | C₁₂H₁₄N₄O₂S[3][7] | C₁₂H₁₀D₄N₄O₂S[1] |

| Molecular Weight | 278.33 g/mol [3] | 282.36 g/mol [5] |

| Exact Mass | 278.08374688 Da[3] | 282.10885386 Da[5] |

| CAS Number | 57-68-1[3][7] | 1020719-82-7[1][5] |

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis

This compound is utilized as an internal standard to ensure accuracy and precision in the quantification of Sulfamethazine in biological or environmental samples. The principle, known as isotope dilution mass spectrometry (IDMS), corrects for analyte loss during sample preparation and variations in instrument response.[3]

Below is a representative protocol for the analysis of sulfonamides in a sample matrix (e.g., milk, water, or tissue) using LC-MS/MS.

1. Sample Preparation and Extraction

- Homogenization: Weigh a precise amount (e.g., 2.0 g) of the homogenized sample into a polypropylene centrifuge tube.[3]

- Internal Standard Spiking: Add a known, fixed amount (e.g., 100 ng) of the this compound solution to each sample, standard, and quality control. Vortex briefly to mix. This step is critical as the internal standard must be added at the beginning to account for all subsequent variations.[3][5]

- Extraction: Add an appropriate organic solvent (e.g., 10 mL of ethyl acetate or acetonitrile).[3][7] Homogenize or vortex vigorously to extract the analyte and internal standard from the matrix.

- Centrifugation: Centrifuge the sample (e.g., at 4000 rpm for 10 minutes) to separate the organic layer from solid debris and the aqueous layer.[3]

- Evaporation and Reconstitution: Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.[3][7] Reconstitute the residue in a small, known volume of a suitable solvent mixture (e.g., 1 mL of 1:1 methanol:water) compatible with the LC mobile phase.[4]

2. LC-MS/MS Analysis

- Chromatography: Inject the reconstituted sample into an LC-MS/MS system. A C18 reversed-phase column is typically used for separation.[1] The mobile phase often consists of a gradient of water and methanol or acetonitrile with a modifier like formic acid to improve ionization.

- Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Sulfamethazine and this compound.

- Example Transition for Sulfamethazine: m/z 279.1 → m/z 186.1

- Example Transition for this compound: m/z 283.1 → m/z 190.1

- Quantification: The concentration of Sulfamethazine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This ratio is then plotted against the concentrations of prepared calibration standards to generate a calibration curve.

Visualization of Structural Relationship

The following diagram illustrates the direct structural relationship between Sulfamethazine and its deuterated isotopologue, this compound, highlighting the position of the deuterium labels.

References

- 1. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. agilent.com [agilent.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. acgpubs.org [acgpubs.org]

- 7. texilajournal.com [texilajournal.com]

In-Depth Technical Guide to the Isotopic Purity and Enrichment of Sulfamethazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Sulfamethazine-d4, a deuterated analog of the sulfonamide antibiotic sulfamethazine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analyses or in metabolic studies.

Introduction

This compound is a stable isotope-labeled version of sulfamethazine, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of sulfamethazine in various biological matrices.[1] The accuracy and reliability of such analytical methods are critically dependent on the isotopic purity and enrichment of the deuterated standard.[2][3] This guide details the methods for assessing these critical quality attributes, provides typical quantitative data, and outlines relevant biological pathways.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of a deuterated compound refers to the percentage of the material that contains the desired number of deuterium atoms. Isotopic enrichment is a measure of the abundance of the deuterium isotope at the labeled positions. For this compound, the key parameters are the relative percentages of the d4, d3, d2, d1, and d0 (unlabeled) species.

Commercially available this compound typically has a high isotopic enrichment. For instance, some suppliers specify an isotopic enrichment of 98 atom % D.[4] However, for rigorous quantitative applications, a more detailed isotopic distribution is necessary. The following table summarizes typical, albeit illustrative, specifications for high-quality this compound.

Table 1: Typical Isotopic Distribution of this compound

| Isotopic Species | Number of Deuterium Atoms | Typical Abundance (%) |

| d4 | 4 | > 98.0 |

| d3 | 3 | < 1.5 |

| d2 | 2 | < 0.5 |

| d1 | 1 | < 0.1 |

| d0 (unlabeled) | 0 | < 0.1 |

Note: These values are representative and may vary between different batches and suppliers. It is crucial to refer to the Certificate of Analysis for specific lot data.

Synthesis of this compound

A general method for the deuteration of aromatic amines involves hydrogen-deuterium exchange using deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), or through transition metal-catalyzed reactions.[5][6][7]

The following diagram illustrates a logical workflow for the synthesis of this compound.

Experimental Protocols for Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of this compound is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.

Experimental Protocol: Isotopic Distribution Analysis by LC-HRMS

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure the elution of this compound as a sharp peak.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan from m/z 280 to 290.

-

Resolution: > 60,000.

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of the d0, d1, d2, d3, and d4 species of sulfamethazine.

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each species relative to the total integrated area of all isotopic species.

-

-

The following diagram illustrates the workflow for this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy are valuable for confirming the positions of deuteration and for quantifying the isotopic enrichment.

Experimental Protocol: Isotopic Enrichment Analysis by ¹H NMR

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis.

-

-

NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiment: Standard ¹H NMR experiment.

-

Parameters:

-

Sufficient number of scans to achieve a good signal-to-noise ratio.

-

A relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration.

-

-

-

Data Analysis:

-

Integrate the residual proton signals at the deuterated positions on the phenyl ring.

-

Integrate a well-resolved, non-deuterated proton signal (e.g., the methyl protons on the pyrimidine ring).

-

Calculate the isotopic enrichment by comparing the integrals of the residual aromatic protons to the integral of the non-deuterated protons, taking into account the number of protons for each signal.

-

Biological Pathway of Sulfamethazine

Sulfamethazine, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[8] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfamethazine exhibits its bacteriostatic effect.

In mammals, sulfamethazine is primarily metabolized in the liver. The main metabolic pathways are N-acetylation and hydroxylation.

The following diagram illustrates the mechanism of action and metabolic pathway of sulfamethazine.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that directly impact the accuracy and reliability of quantitative analytical methods. This guide has provided an overview of the typical specifications, methods for their determination, and the relevant biological context for this important internal standard. Researchers and scientists are encouraged to consult the Certificate of Analysis for lot-specific data and to perform their own verification of isotopic distribution to ensure the highest quality of their analytical results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tn-sanso.co.jp [tn-sanso.co.jp]

- 7. benchchem.com [benchchem.com]

- 8. Sulfanilamide - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Certificate of Analysis for Sulfamethazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Sulfamethazine-d4. As a deuterated internal standard, the purity and isotopic enrichment of this compound are critical for its use in quantitative analytical studies. This document will delve into the key quality attributes, the experimental protocols used to determine them, and the underlying scientific principles.

Compound Information

| Parameter | Specification |

| Compound Name | This compound |

| Synonyms | Sulfadimidine-d4, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide-d4 |

| CAS Number | 1020719-82-7 |

| Molecular Formula | C₁₂H₁₀D₄N₄O₂S |

| Molecular Weight | 282.36 g/mol |

| Structure | 4-amino-(phenyl-d4)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide |

This compound is a stable isotope-labeled version of the sulfonamide antibiotic Sulfamethazine. The four deuterium atoms on the phenyl ring make it an ideal internal standard for mass spectrometry-based quantification of Sulfamethazine in various matrices.

Quality Control and Data Presentation

A Certificate of Analysis for this compound provides critical data on its identity, purity, and isotopic composition. The following tables summarize the typical quantitative data found on a CoA.

Table 1: Identity and Purity

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | White to off-white solid | Conforms |

| Identity (¹H NMR) | Nuclear Magnetic Resonance | Conforms to structure | Conforms |

| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |

| Chemical Purity | Mass Spectrometry | ≥ 99% (deuterated forms d₁-d₄) | Conforms |

Table 2: Residual Solvents

| Solvent | Class | Limit (ppm) | Result (ppm) |

| Methanol | 2 | 3000 | < 50 |

| Acetone | 3 | 5000 | < 50 |

| Dichloromethane | 2 | 600 | Not Detected |

*Limits are based on ICH Q3C guidelines for residual solvents in pharmaceuticals.[1][2][3]

Table 3: Elemental Impurities (Heavy Metals)

| Element | Class | Limit (ppm) | Result (ppm) |

| Lead (Pb) | 1 | 10 | < 1 |

| Arsenic (As) | 1 | 1.5 | < 0.5 |

| Cadmium (Cd) | 1 | 0.5 | < 0.1 |

| Mercury (Hg) | 1 | 1.5 | < 0.1 |

*Limits are based on USP <232> and ICH Q3D guidelines for elemental impurities.[4][5]

Table 4: Microbiological Analysis

| Test | Method | Specification | Result |

| Total Aerobic Microbial Count | USP <61> | ≤ 1000 CFU/g | < 10 CFU/g |

| Total Yeast and Mold Count | USP <61> | ≤ 100 CFU/g | < 10 CFU/g |

| Escherichia coli | USP <62> | Absent in 1g | Absent |

| Salmonella species | USP <62> | Absent in 10g | Absent |

*Pharmaceutical reference materials are subject to microbiological quality control to ensure they are free from contamination that could affect their stability or introduce artifacts into analyses.[6][7][8][9][10]

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the tables above.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of this compound by separating it from any non-deuterated Sulfamethazine and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[11][12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[13]

-

Procedure:

-

A standard solution of this compound is prepared in the mobile phase.

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak corresponding to this compound is integrated.

-

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Mass Spectrometry (MS) for Isotopic Enrichment and Chemical Purity

Mass spectrometry is a powerful technique to confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Mode: Full scan from m/z 100 to 500.

-

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile and infused into the mass spectrometer.

-

Procedure:

-

The mass spectrum of this compound is acquired.

-

The molecular ion cluster is analyzed to determine the distribution of deuterated species (d₀ to d₄).

-

The isotopic enrichment is calculated based on the relative intensities of these peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of this compound and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[14]

-

Procedure:

-

A small amount of the sample is dissolved in the deuterated solvent.

-

¹H and ¹³C NMR spectra are acquired.

-

The absence of signals in the aromatic region of the ¹H NMR spectrum where the deuterium atoms are located confirms the labeling. The chemical shifts and coupling patterns of the remaining protons are compared to the known spectrum of non-deuterated Sulfamethazine.

-

Gas Chromatography (GC) for Residual Solvent Analysis

Residual solvents are organic volatile chemicals that may be present from the manufacturing process. Headspace GC is the standard method for their analysis.[15][16]

-

Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

-

Column: A column suitable for volatile organic compounds (e.g., DB-624).

-

Procedure:

-

A known amount of the this compound sample is weighed into a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide).

-

The vial is heated to volatilize the solvents, and an aliquot of the headspace gas is injected into the GC.

-

The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Elemental Impurities

ICP-MS is a highly sensitive technique for the determination of trace and ultra-trace elemental impurities.

-

Instrumentation: An ICP-MS system.

-

Procedure:

-

The this compound sample is digested using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) to bring the elements into solution.

-

The digested sample is introduced into the ICP-MS.

-

The instrument measures the mass-to-charge ratio of the ions produced, allowing for the quantification of individual elements against known standards.

-

Microbiological Testing

Microbiological tests are performed to ensure that the material is not contaminated with harmful microorganisms.

-

Procedures: The methods are based on the United States Pharmacopeia (USP) chapters <61> (Microbial Enumeration Tests) and <62> (Tests for Specified Microorganisms). The sample is incubated on various growth media to determine the presence and number of bacteria, yeast, and molds.

Visualizations

The following diagrams illustrate key concepts related to the analysis and mechanism of action of Sulfamethazine.

This in-depth guide provides a thorough understanding of the critical quality attributes and analytical methodologies associated with a Certificate of Analysis for this compound. For researchers and drug development professionals, a comprehensive interpretation of the CoA is paramount for ensuring the accuracy and reliability of their quantitative studies.

References

- 1. fda.gov [fda.gov]

- 2. uspnf.com [uspnf.com]

- 3. database.ich.org [database.ich.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]

- 6. atcc.org [atcc.org]

- 7. Microbiological quality control testing [usp.org]

- 8. biosistostandard.com [biosistostandard.com]

- 9. Pharmaceutical Microbiology Testing [sgs.com]

- 10. who.int [who.int]

- 11. Sulfamethazine | SIELC Technologies [sielc.com]

- 12. helixchrom.com [helixchrom.com]

- 13. High performance liquid chromatography determination of sulfamethazine at low levels in nonmedicated swine feeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 15. resolvemass.ca [resolvemass.ca]

- 16. almacgroup.com [almacgroup.com]

Stability of Sulfamethazine-d4 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Sulfamethazine-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based bioanalytical studies. Ensuring the stability of such standards in solution is paramount for the integrity and reproducibility of experimental data. This document outlines recommended storage conditions, details experimental protocols for stability assessment, and presents a logical workflow for researchers to validate the stability of this compound solutions in their own laboratory settings.

Core Principles of Deuterated Standard Stability

Deuterated compounds, like this compound, are generally stable due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2] This increased bond strength can slow down certain degradation pathways.[3] However, the stability of deuterated standards in solution is not absolute and can be influenced by several factors, including the choice of solvent, storage temperature, and exposure to light.[1]

A primary concern for deuterated standards is the potential for hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or environment.[1][2] This exchange can compromise the isotopic purity of the standard, leading to inaccuracies in quantitative analysis. Protic solvents (e.g., water, ethanol) and solutions with acidic or basic conditions pose a higher risk for H-D exchange, especially for deuterium atoms located on heteroatoms or carbons adjacent to carbonyl groups.[1] Therefore, the use of aprotic organic solvents is generally recommended for the long-term storage of deuterated standards.

Data Presentation: Recommended Storage and Handling of this compound Solutions

While specific quantitative stability data for this compound in various organic solvents is not extensively published, the following table summarizes recommended storage conditions and expected stability based on general principles for deuterated standards and the known properties of Sulfamethazine.

| Solvent | Storage Temperature | Light Exposure | Recommended Duration | Key Considerations & Potential Issues |

| Methanol | -20°C or colder | Protected from light (amber vials) | Months to over a year | Methanol is a suitable aprotic solvent for long-term storage.[1] Ensure the container is tightly sealed to prevent evaporation and moisture absorption. |

| Acetonitrile | -20°C or colder | Protected from light (amber vials) | Months to over a year | Acetonitrile is another excellent aprotic solvent for maintaining the stability of deuterated standards.[1] It is widely used in chromatographic applications. |

| Dimethyl Sulfoxide (DMSO) | -20°C to -80°C | Protected from light (amber vials) | Up to 2 years at -80°C, 1 year at -20°C | DMSO is a good solvent for creating concentrated stock solutions.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] |

| Aqueous Solutions (e.g., with buffers) | 2-8°C | Protected from light | Not recommended for more than one day | Aqueous environments, especially with varying pH, can increase the risk of H-D exchange and degradation. It is advisable to prepare fresh aqueous working solutions daily.[5] |

Experimental Protocols for Stability Assessment

To ensure the reliability of analytical data, it is crucial to perform a stability study of this compound solutions under the specific conditions of your laboratory. The following is a detailed methodology for conducting such a study.

Objective

To determine the stability of this compound in a selected solvent (e.g., methanol, acetonitrile) under specified storage conditions (e.g., -20°C, protected from light) over a defined period.

Materials and Reagents

-

This compound reference standard

-

High-purity solvent (e.g., HPLC or LC-MS grade methanol or acetonitrile)

-

Volumetric flasks and pipettes

-

Amber glass vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a mass spectrometer (MS)

Procedure

-

Preparation of Stock and Working Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a working solution at a concentration relevant to your analytical method (e.g., 10 µg/mL).

-

Use high-purity solvents and minimize exposure to the atmosphere during preparation.[2]

-

-

Storage Conditions:

-

Aliquot the working solution into multiple amber glass vials.

-

Store the vials under the desired conditions (e.g., -20°C, protected from light).

-

-

Analysis at Time Points:

-

At predetermined time intervals (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, Day 90), retrieve a vial for analysis.

-

Allow the solution to equilibrate to room temperature before analysis.

-

Analyze the solution using a validated LC-MS method to determine the concentration of this compound.

-

-

Data Evaluation:

-

Compare the concentration of this compound at each time point to the initial concentration at Day 0.

-

The solution is considered stable if the measured concentration is within a predefined acceptance criterion, typically ±15% of the initial value.[1]

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the stability assessment of this compound solutions.

Caption: Workflow for assessing the stability of this compound solutions.

References

An In-depth Technical Guide to the Long-Term Storage of Sulfamethazine-d4 Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended long-term storage conditions for Sulfamethazine-d4 analytical standards. It also outlines the experimental protocols, based on established international guidelines, for conducting stability studies to ensure the integrity and reliability of the standard over time.

Introduction: The Importance of Proper Storage for Deuterated Standards

This compound, a deuterated analog of the sulfonamide antibiotic sulfamethazine, is a critical internal standard for bioanalytical and pharmaceutical testing, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The accuracy and reproducibility of quantitative analyses heavily depend on the stability and purity of such standards. Improper storage can lead to degradation of the molecule or hydrogen-deuterium (H-D) exchange, compromising the isotopic purity and leading to inaccurate results. Therefore, adherence to strict storage and handling protocols is paramount.

Recommended Long-Term Storage Conditions

Based on manufacturer recommendations and general guidelines for the storage of isotopically labeled compounds, the following conditions are advised for the long-term storage of solid this compound standards.

Table 1: Recommended Long-Term Storage Conditions for Solid this compound

| Parameter | Recommendation | Rationale |

| Temperature | -20°C [1] | Minimizes chemical degradation and slows down any potential solid-state reactions. |

| Light Exposure | Protect from light | Sulfonamides can be light-sensitive. Storage in amber vials or in the dark prevents photodegradation. |

| Humidity | Store in a dry environment | Minimizes the risk of hydrolysis and H-D exchange with atmospheric moisture. |

| Container | Tightly sealed, amber glass vials | Glass is inert and prevents leaching. Amber color protects from light, and a tight seal prevents moisture ingress and sublimation. |

| Atmosphere | Standard atmosphere | For solid standards, a special atmosphere is generally not required if the container is well-sealed. |

Handling and Use of this compound Standards

Proper handling procedures are crucial to maintain the integrity of the standard upon use.

-

Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold standard.

-

Weighing: Accurately weigh the required amount of the standard in a controlled environment with low humidity.

-

Solution Preparation: Prepare stock solutions using high-purity, anhydrous solvents. For deuterated standards, aprotic solvents are generally preferred to minimize the risk of H-D exchange.

-

Storage of Solutions: Stock solutions should be stored at -20°C in tightly sealed, amber glass vials and can be stable for several months. Working solutions are less stable and should ideally be prepared fresh.

Below is a workflow diagram for the proper handling and storage of this compound standards.

Experimental Protocol for Stability Testing

To establish a re-test period for a specific batch of this compound standard, a stability study should be conducted. The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[2][3]

Objective: To evaluate the stability of a solid this compound standard under various storage conditions over time and to establish a re-test period.

Materials:

-

At least one batch of this compound standard.

-

Climate-controlled stability chambers.

-

Validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).

-

Appropriate storage containers (amber glass vials).

Methodology:

4.1. Stress Testing (For Method Validation and Degradation Pathway Identification)

Before initiating long-term stability studies, it is crucial to perform stress testing on a single batch to identify likely degradation products and to validate that the analytical method is stability-indicating.

Table 2: Conditions for Stress Testing of Solid this compound

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Expose to 0.1 N HCl at 60°C for 24 hours. |

| Base Hydrolysis | Expose to 0.1 N NaOH at 60°C for 24 hours. |

| Oxidation | Expose to 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Heat at a high temperature (e.g., 80°C) for an extended period. |

| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

4.2. Formal Stability Study

The formal stability study should be conducted on at least one primary batch of the this compound standard.

Table 3: Storage Conditions and Testing Frequency for Formal Stability Study

| Study Type | Storage Condition | Minimum Time Period | Testing Frequency |

| Long-Term | -20°C ± 5°C | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months (only if significant change occurs in accelerated study). |

A "significant change" is defined as a failure to meet the established specification for the standard.

4.3. Test Procedures

At each testing interval, the samples should be analyzed for the following attributes, as appropriate:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Determination of the purity of the standard using a validated, stability-indicating method.

-

Degradation Products: Identification and quantification of any impurities or degradation products.

4.4. Evaluation of Stability Data

The results from the stability study should be evaluated to determine the re-test period. If the long-term data shows minimal degradation and remains within the acceptance criteria, the re-test period can be established. Data from the accelerated study can be used to support the proposed re-test period and to evaluate the impact of short-term excursions from the recommended storage conditions.

The following diagram illustrates the logical flow of a stability study for an analytical standard.

Conclusion

The long-term stability of this compound standards is crucial for generating reliable and accurate analytical data. The primary recommendation for the storage of solid this compound is at -20°C, protected from light and moisture, in tightly sealed amber glass vials . While specific quantitative long-term stability data for this compound is not widely published, a comprehensive stability study, following the principles of the ICH guidelines, should be conducted by the end-user to establish a re-test period for their specific batches of the standard. Adherence to the storage and handling protocols outlined in this guide will ensure the continued integrity and utility of this important analytical standard.

References

In-Depth Technical Guide to the Mass Spectrum of Sulfamethazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of Sulfamethazine-d4, a deuterated internal standard crucial for the accurate quantification of the antibiotic sulfamethazine in various matrices. This document outlines the key mass spectrometric data, experimental protocols for its analysis, and visual representations of its fragmentation pathways and analytical workflows.

Introduction

This compound is a stable isotope-labeled version of sulfamethazine, where four hydrogen atoms on the phenyl ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z). Understanding its mass spectrometric behavior is fundamental for developing robust and reliable analytical methods.

Molecular and Mass Spectrometric Data

The key physicochemical and mass spectrometric properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₂H₁₀D₄N₄O₂S |

| Molecular Weight | Approximately 282.36 g/mol [1] |

| Exact Mass | 282.1089 u |

| Protonated Molecule [M+H]⁺ | m/z 283.1 |

Mass Spectrum and Fragmentation

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule of this compound ([M+H]⁺ at m/z 283.1) undergoes characteristic fragmentation. The primary fragmentation pathway involves the cleavage of the sulfonamide bond. Due to the four deuterium atoms on the phenyl ring, the resulting fragment ions containing this ring will have a mass shift of +4 compared to the fragments of unlabeled sulfamethazine.

The expected major product ions for this compound are presented in the table below. It is important to note that the relative abundance of these ions can vary depending on the specific instrumentation and collision energy used.

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure/Identity |

| 283.1 | 190.1 | [C₇H₄D₄N₂O₂S]⁺ |

| 283.1 | 160.1 | [C₆H₄D₄NO₂S]⁺ |

| 283.1 | 124.1 | [C₆H₈N₃]⁺ |

| 283.1 | 96.1 | [C₄H₂D₄N]⁺ |

Note: The m/z values are theoretical and may vary slightly in experimental data.

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to achieve desired concentrations for method development and calibration.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient may start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for equilibration. The exact gradient should be optimized to ensure good separation from any potential interferences.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for sulfonamides.[2][3]

-

Source Parameters:

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Nebulizer Gas (Nitrogen): Flow rates should be optimized according to the instrument manufacturer's recommendations.

-

-

MS/MS Analysis:

-

Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.

-

MRM Transitions: Monitor the transitions from the precursor ion (m/z 283.1) to the characteristic product ions (e.g., m/z 190.1, 160.1, 124.1).

-

Collision Gas: Argon is commonly used as the collision gas.

-

Collision Energy (CE): The collision energy needs to be optimized for each transition to maximize the signal intensity of the product ion. A typical starting point for optimization would be in the range of 15-30 eV.

-

Visualizations

Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation pathway of protonated this compound.

Experimental Workflow for LC-MS/MS Analysis

The logical flow of a typical analytical method using this compound as an internal standard is depicted below.

Conclusion

This technical guide provides essential information for the utilization of this compound in mass spectrometric applications. The provided data on its mass spectrum and fragmentation, coupled with the detailed experimental protocol, serves as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and regulatory science. The successful application of this internal standard relies on the careful optimization of the LC-MS/MS parameters, particularly the collision energy, to achieve the highest sensitivity and accuracy in quantitative assays.

References

key differences between Sulfamethazine and Sulfamethazine-d4

An In-depth Technical Guide to the Core Differences Between Sulfamethazine and Sulfamethazine-d4

Introduction

Sulfamethazine, also known as sulfadimidine, is a sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in livestock.[1][2][3] Its presence in food products of animal origin is strictly regulated, necessitating highly accurate and precise methods for its quantification. This compound is the deuterated analogue of Sulfamethazine, where four hydrogen atoms on the benzene ring have been replaced by deuterium atoms.[4][5] This isotopic labeling makes this compound an ideal internal standard for quantitative analysis of Sulfamethazine using mass spectrometry-based methods.[5][6]

This guide provides a detailed technical comparison of Sulfamethazine and this compound, focusing on their structural differences, physicochemical properties, and, most importantly, their distinct roles in analytical chemistry. It is intended for researchers, scientists, and drug development professionals who employ quantitative analytical techniques.

Core Structural and Physicochemical Differences

The fundamental difference between Sulfamethazine and this compound lies in their isotopic composition. The IUPAC name for this compound is 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-benzene-2,3,5,6-d4-sulfonamide.[5] This seemingly minor structural change results in a predictable mass shift without significantly altering the chemical properties, which is the key to its function as an internal standard.

Diagram: Structural Comparison

Caption: Chemical structures of Sulfamethazine and this compound.

The quantitative differences in their fundamental properties are summarized below.

| Property | Sulfamethazine | This compound |

| Molecular Formula | C₁₂H₁₄N₄O₂S[7][8][9] | C₁₂H₁₀D₄N₄O₂S[5][10] |

| IUPAC Name | 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide[2][7] | 4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide[4] |

| CAS Number | 57-68-1[7][11] | 1020719-82-7[4][5] |

| Average Molecular Weight | 278.33 g/mol [7][8][11] | 282.36 g/mol [4] |

| Exact Mass | 278.08377 Da | 282.10885 Da[4] |

Application in Quantitative Analysis: The Internal Standard

The primary and intended use of this compound is as an internal standard for the quantification of Sulfamethazine, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6] An ideal internal standard co-elutes with the analyte and experiences identical losses during sample preparation and ionization suppression or enhancement in the mass spectrometer. Because the deuterium substitution has a negligible effect on polarity and ionization efficiency, this compound behaves almost identically to Sulfamethazine throughout the entire analytical process.[6][12] However, its increased mass allows it to be separately detected by the mass spectrometer, enabling the calculation of a response ratio (analyte/internal standard) that corrects for experimental variability.

Diagram: Role of an Internal Standard

Caption: Logical workflow for using this compound as an internal standard.

Experimental Protocol: Quantification by LC-MS/MS

The following is a representative protocol for the quantification of Sulfamethazine in animal tissue using this compound as an internal standard.

4.1 Materials and Reagents

-

Sulfamethazine analytical standard

-

This compound internal standard

-

Ethyl acetate, HPLC grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Blank tissue matrix for calibration standards

4.2 Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfamethazine and this compound in methanol to create separate 1 mg/mL stock solutions.

-

Working Standard Solution (e.g., 1 µg/mL): Prepare a working solution of Sulfamethazine by diluting the primary stock.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of this compound by diluting its primary stock.

4.3 Sample Preparation and Extraction

-

Weigh 1.0 g of homogenized tissue sample into a centrifuge tube.

-

Spike all samples, calibration standards, and quality controls with a fixed volume (e.g., 100 µL) of the Internal Standard Spiking Solution.

-

For calibration standards, spike blank matrix with appropriate volumes of the Sulfamethazine working standard.

-

Add 5 mL of ethyl acetate and homogenize for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant (ethyl acetate layer) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of 50:50 methanol/water mobile phase.

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

4.4 LC-MS/MS Analysis

-

LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: A suitable gradient (e.g., starting at 10% B, ramping to 95% B).

-

Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Positive Electrospray Ionization (ESI+).

4.5 Mass Spectrometry Data

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective technique minimizes interference from matrix components.

| Compound | Precursor Ion (M+H)⁺ | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |

| Sulfamethazine | 279.1 | 186.1 | 124.1 |

| This compound | 283.1 | 190.1 | 128.1 |

Diagram: MS/MS Fragmentation

Caption: Collision-Induced Dissociation (CID) pathways for MRM analysis.

Conclusion

The key difference between Sulfamethazine and its deuterated analogue, this compound, is not one of therapeutic function but of analytical utility. Sulfamethazine is the therapeutic agent and the analyte of interest. This compound is a specialized analytical tool, indispensable for modern quantitative methods. Its design as an isotopically labeled internal standard allows it to mimic the analyte's behavior during sample processing and analysis, thereby providing a reliable means to correct for experimental variations. This correction is critical for achieving the high degree of accuracy and precision required in regulated environments such as food safety testing and pharmaceutical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfadimidine - Wikipedia [en.wikipedia.org]

- 4. This compound | C12H14N4O2S | CID 45040438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sulfamethazine [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. GSRS [precision.fda.gov]

- 10. usbio.net [usbio.net]

- 11. Sulfamethazine [drugfuture.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Throughput Analysis of Sulfonamides in Biological Matrices Using Sulfamethazine-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections.[1][2] The potential for residual levels of these compounds in food products of animal origin, such as milk and meat, has raised public health concerns due to the risks of allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[1] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in various food matrices.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of sulfonamide residues due to its high selectivity, sensitivity, and applicability to a wide range of compounds.[1][3][4] The use of a stable isotope-labeled (SIL) internal standard is a critical component of robust and reliable quantitative LC-MS/MS methods.[5][6] Deuterated internal standards, such as Sulfamethazine-d4, are ideal as they closely mimic the physicochemical properties of the target analyte, co-elute chromatographically, and exhibit similar ionization efficiency.[5][6] This allows for effective compensation for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.[5][6]

This application note provides a detailed protocol for the quantitative analysis of multiple sulfonamides in various biological matrices using this compound as an internal standard with LC-MS/MS.

Quantitative Data Summary

The use of deuterated internal standards like this compound significantly improves the accuracy and precision of quantitative methods for sulfonamide analysis. The following tables summarize typical performance data from validated LC-MS/MS methods.

Table 1: Method Performance for Sulfonamide Analysis in Milk

| Analyte | Recovery (%) | Linearity (r²) | LOQ (ng/mL or ng/g) |

| Sulfamethazine | 91 - 114 | >0.99 | <100 µg/kg (MRL) |

| Sulfisoxazole | 91 - 114 | >0.99 | <100 µg/kg (MRL) |

| Sulfadiazine | 91 - 114 | >0.99 | <100 µg/kg (MRL) |

| Sulfamethoxazole | 91 - 114 | >0.99 | <100 µg/kg (MRL) |

| and other sulfonamides | 91 - 114 | >0.99 | <100 µg/kg (MRL) |

| Data sourced from a study on the determination of 14 sulfonamides in milk.[1] |

Table 2: Method Performance for Sulfonamide Analysis in Pork Tissue

| Analyte | Recovery (%) | Linearity (r²) | Instrument LOQ (µg/L) |

| Sulfamethazine | 86.6 - 119.8 | >0.999 | 0.006 - 0.080 |

| Sulfathiazole | 86.6 - 119.8 | >0.999 | 0.006 - 0.080 |

| Sulfapyridine | 86.6 - 119.8 | >0.999 | 0.006 - 0.080 |

| and other sulfonamides | 86.6 - 119.8 | >0.999 | 0.006 - 0.080 |

| Data from a method for the determination of 11 sulfonamide residues in pork.[2] |

Table 3: Method Performance for Sulfonamide Analysis in Water

| Analyte | Recovery (%) | Linearity (r²) | LOQ (ng/L) |

| 19 Sulfonamides | 70 - 96 | >0.998 | Several ppt level |

| Data from a reliable determination of sulfonamides in water using UHPLC-MS/MS.[7] |

Experimental Protocols

This section details the methodologies for the analysis of sulfonamides in biological matrices using this compound as an internal standard.

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol. Store this solution at -20°C.

-

Working Stock Solution (10 µg/mL): Prepare a working stock solution by diluting the primary stock solution 1:100 with a 50:50 (v/v) mixture of methanol and water.

-

Spiking Solution (Concentration as required): Further dilute the working stock solution to the desired concentration for spiking into samples. The final concentration should be comparable to the expected analyte concentration in the samples.

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are examples for milk and animal tissue.

Protocol 1: Sulfonamide Extraction from Milk [1]

-

Transfer a 5 mL milk sample into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate.

-

Vortex the mixture thoroughly and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper layer (supernatant) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 1.5 mL of n-hexane to the residue and vortex to remove fat content.

-

Add 1.5 mL of 10% methanol in water and vortex.

-

Centrifuge and transfer an aliquot of the lower aqueous layer for LC-MS/MS analysis.

Protocol 2: Sulfonamide Extraction from Animal Tissue

-

Weigh 2 grams of homogenized tissue into a 50 mL polypropylene centrifuge tube.[5]

-

Add a known amount of this compound internal standard solution.[5]

-

Add 10 mL of ethyl acetate and homogenize.

-

Centrifuge to separate the organic layer.

-

Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

Column: A C18 analytical column is commonly used for the separation of sulfonamides.[5]

-

Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) as mobile phase A and an organic solvent like methanol or acetonitrile (also with 0.1% formic acid) as mobile phase B is typical.[7][8]

-

Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally employed.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used as sulfonamides are readily protonated.[7]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for each sulfonamide and for this compound need to be optimized. For Sulfamethazine, a common transition is m/z 279.1 -> 156.1. The corresponding transition for this compound would be m/z 283.1 -> 160.1.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow and the logical relationship of using an internal standard.

Caption: General workflow for sulfonamide analysis using an internal standard.

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of sulfonamide residues in various biological matrices by LC-MS/MS. Its ability to compensate for analytical variability is crucial for achieving the accuracy and precision required for regulatory compliance and research applications. The detailed protocols and performance data presented in this application note offer a solid foundation for the development and validation of sensitive and accurate analytical methods for sulfonamide analysis.

References

- 1. acgpubs.org [acgpubs.org]

- 2. shopshimadzu.com [shopshimadzu.com]

- 3. journalofchemistry.org [journalofchemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. hpst.cz [hpst.cz]

- 8. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Sulfonamides in Animal Tissue Using Sulfamethazine-d4 as an Internal Standard by LC-MS/MS

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections and as growth promoters.[1] The extensive use of these compounds can lead to the presence of their residues in food products of animal origin, such as meat, milk, and eggs.[1][2] Concerns over the potential risks to human health, including allergic reactions and the development of antibiotic resistance, have led regulatory bodies worldwide to establish Maximum Residue Limits (MRLs) for sulfonamides in foodstuffs.[2][3]

This application note describes a robust and sensitive method for the quantitative analysis of multiple sulfonamide residues in animal tissues using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulfamethazine-d4, is employed to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane (all LC-MS grade).

-

Reagents: Formic acid (FA), Ammonium acetate, Disodium ethylenediaminetetraacetic acid (EDTA), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).

-

Standards: Certified reference standards of the target sulfonamides and this compound.

-

Water: Ultrapure water (18.2 MΩ·cm).

-

Solid Phase Extraction (SPE) Cartridges: As needed for cleanup.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each sulfonamide standard and this compound in 10 mL of methanol to prepare individual stock solutions.[4] Store at -20°C.

-

Intermediate Stock Solution (10 µg/mL): Prepare a mixed intermediate stock solution of all target sulfonamides by diluting the individual stock solutions in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution with the initial mobile phase composition. The concentration range should bracket the expected concentrations in the samples.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in the extraction solvent to the desired concentration.

Sample Preparation: Modified QuEChERS Protocol

This protocol is a generalized representation based on common practices for the LC-MS/MS analysis of sulfonamides in animal tissues.[1]

-

Homogenization: Homogenize a representative portion of the animal tissue (e.g., muscle, liver) to a uniform consistency.

-

Weighing: Weigh 2 ± 0.1 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution to each sample, blank, and calibration standard.

-

Extraction:

-

Add 10 mL of acetonitrile (containing 1% acetic acid).

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

-

-

Centrifugation: Centrifuge the tubes at ≥4000 rpm for 10 minutes at 4°C.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Filtration:

-

Centrifuge the d-SPE tube at high speed for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Experimental Workflow Diagram

References

Application Note: Determination of Sulfamethazine in Milk by Isotope Dilution LC-MS/MS

Introduction

Sulfamethazine is a synthetic sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections in dairy cattle.[1][2][3] The presence of sulfamethazine residues in milk is a public health concern due to the potential for allergic reactions in sensitive individuals and the development of antibiotic resistance.[3] To ensure consumer safety, regulatory bodies such as the European Union and the U.S. Food and Drug Administration (FDA) have established Maximum Residue Limits (MRLs) for sulfamethazine in milk, which is 100 µg/kg for the sum of all sulfonamides.[3][4][5]

This application note describes a robust and sensitive method for the quantitative determination of sulfamethazine in milk using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard, sulfamethazine-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3]

Experimental Workflow

Figure 1. Experimental workflow for the determination of sulfamethazine in milk.

Protocols

1. Materials and Reagents

-

Sulfamethazine (≥99% purity) and this compound (isotopic purity ≥98%) were purchased from a certified reference material provider.

-

Acetonitrile, ethyl acetate, n-hexane, and methanol (all LC-MS grade) were obtained from a commercial supplier.[3]

-

Ultrapure water.[3]

-

Blank milk samples were sourced from a local market and pre-screened to be free of sulfonamides.

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfamethazine and this compound in methanol to prepare individual stock solutions. Store at 2-8 °C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 10% methanol/water mixture.[3]

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 20 ng/mL) for spiking into the milk samples.[3]

3. Sample Preparation

This protocol is adapted from a liquid-liquid extraction method with a defatting step.[3]

-

Transfer 5 mL of milk into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with the this compound internal standard solution and vortex briefly.

-

Add 10 mL of an acetonitrile:ethyl acetate (6:4, v/v) mixture.[3]

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.[3]

-

Transfer the supernatant (upper layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Add 1.5 mL of n-hexane to the residue and vortex for 1 minute for defatting.[3]

-

Add 1.5 mL of 10% (v/v) aqueous methanol and vortex for another minute.[3]

-

Centrifuge at 14,000 rpm for 5 minutes to separate the layers.[3]

-

Transfer an aliquot of the lower aqueous methanol layer into an LC vial for analysis.[3]

4. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18, 3.0 mm x 50 mm, 1.8 µm[1] |

| Mobile Phase A | 0.1% Formic acid in water[2] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[2] |

| Flow Rate | 0.5 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Gradient | Optimized for separation of sulfamethazine from matrix interferences. |

| MS System | Triple Quadrupole Mass Spectrometer[1][2] |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transitions | See Table 2 |

| Source Temperature | Optimized for the specific instrument. |

| Ion Spray Voltage | Optimized for the specific instrument. |

Data Presentation

Table 1. Method Performance Characteristics

| Parameter | Result |

| Linearity (r²) | > 0.99[2] |

| Recovery | 91% - 114%[3] |

| Precision (%RSD) | < 10%[1] |

| Limit of Quantification (LOQ) | 0.2 - 2.0 ng/mL (in milk)[1] |

| Measurement Uncertainty | 7.5% - 12.7%[3] |

Table 2. MRM Transitions for Sulfamethazine and its Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Sulfamethazine (Quantifier) | 279.1 | 186.1 | 100 | Optimized |

| Sulfamethazine (Qualifier) | 279.1 | 124.1 | 100 | Optimized |

| This compound | 283.1 | 190.1 | 100 | Optimized |

Logical Relationship of Isotope Dilution

Figure 2. Principle of isotope dilution for accurate quantification.

The described isotope dilution LC-MS/MS method provides a highly selective, sensitive, and accurate means for the determination of sulfamethazine in milk. The sample preparation procedure effectively removes matrix interferences, and the use of an isotope-labeled internal standard ensures reliable quantification. The method's performance characteristics, including linearity, recovery, and precision, meet the requirements for regulatory monitoring of sulfamethazine residues in milk, helping to ensure food safety.

References

Application Note: Quantification of Sulfonamides in Environmental Water Samples Using Sulfamethazine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of sulfonamide antibiotics in various environmental water matrices, such as river water, groundwater, and wastewater treatment plant effluents.[1] The method utilizes solid-phase extraction (SPE) for sample pre-concentration and clean-up, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.[1][2][3] The use of an isotopically labeled internal standard, Sulfamethazine-d4, is crucial for achieving accurate and precise results by compensating for matrix effects and variations in extraction efficiency.[1][4]

Principle and Rationale

The extensive use of sulfonamides in human and veterinary medicine has led to their presence in the environment, raising concerns about the development of antibiotic resistance.[5] Accurate monitoring of these compounds in water bodies is therefore essential. This method employs isotope dilution mass spectrometry (IDMS), which is considered the gold standard for high accuracy and precision in quantitative analysis.[4] By spiking the samples with a known amount of this compound at the beginning of the sample preparation process, any analyte losses during extraction and potential signal suppression or enhancement during LC-MS/MS analysis can be effectively corrected.[4]

Experimental Protocols

Materials and Reagents

-

Standards: Analytical standards of target sulfonamides and this compound (internal standard).

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.[1]

-

Reagents: Formic acid, ammonium hydroxide, and ethylenediaminetetraacetic acid (EDTA).[1]

-

SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL) are recommended for broad-spectrum sulfonamide retention.[1][6]

-

Glassware and Equipment: Amber glass bottles for sample collection, volumetric flasks, pipettes, filtration apparatus with 0.45 µm filters, SPE vacuum manifold, and a sample concentrator/evaporator.[1]

Sample Collection and Preparation

-

Collect water samples in amber glass bottles to prevent photodegradation and store at 4°C until analysis.[5]

-

For a 500 mL water sample, add 0.25 g of EDTA to chelate metal ions that might interfere with the analysis.[3][6]

-

Adjust the sample pH to between 4 and 7 using diluted hydrochloric acid or ammonium hydroxide.[3][7]

-

Spike the sample with the this compound internal standard solution to a final concentration of 40 ng/L.[3][7]

-

Filter the water sample through a 0.45 µm filter to remove particulate matter.[1]

Solid-Phase Extraction (SPE)

-

Conditioning: Precondition the HLB SPE cartridge with 6 mL of methanol followed by 6 mL of ultrapure water.[6] Do not allow the cartridge to dry out.[1]

-

Loading: Load the prepared water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.[1][3]

-

Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.[3]

-

Drying: Dry the cartridge thoroughly by applying a high vacuum for at least 10 minutes.[1]

-

Elution: Elute the retained sulfonamides and the internal standard with two 4 mL aliquots of methanol.[1]

Eluate Concentration and Reconstitution

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 1:1 v/v) or the initial mobile phase composition.[6][7]

-

Vortex the reconstituted sample thoroughly and centrifuge if necessary to remove any particulates before LC-MS/MS analysis.[3]

LC-MS/MS Analysis

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is commonly used.[2]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile or methanol (B) is typically employed.[2][3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and selected reaction monitoring (SRM) mode.[2]

Data Presentation

The following table summarizes typical performance data for the analysis of various sulfonamides in water samples using an isotopically labeled internal standard method.

| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Matrix | Reference |

| Sulfamethoxazole | 0.01 - 0.3 | 1.2 - 4.3 | 72 - 120 | Wastewater, Surface Water | [2][6][9][10] |

| Sulfamethazine | 0.05 | - | 42 - 118 | Wastewater, River Water | [9][11] |

| Sulfadiazine | - | 3.2 - 19.6 | 80 - 116 | Seawater, Pomfrets | [10] |

| Sulfapyridine | - | - | 88 | Wastewater | [11] |

| Sulfamerazine | 0.7 - 7.8 | 2.4 - 26.0 | 80.0 - 116.0 | Seawater, Aquaculture Wastewater, Lake Water | [10] |

| Sulfadimethoxine | - | - | 80 - 90 | Surface Water | [3] |

Note: The values presented are a range compiled from multiple sources and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Visualizations

Caption: Experimental workflow for sulfonamide analysis in water.

References

- 1. benchchem.com [benchchem.com]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. hpst.cz [hpst.cz]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. agilent.com [agilent.com]

- 7. benchchem.com [benchchem.com]

- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 9. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. img1.17img.cn [img1.17img.cn]

Application Note: High-Throughput Sample Preparation for the Quantification of Sulfamethazine-d4 in Animal Tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of veterinary drug residues in animal-derived food products.

Abstract: Sulfamethazine (SMZ) is a widely used sulfonamide antibiotic in veterinary medicine for therapeutic and prophylactic purposes.[1] Monitoring its residues in edible animal tissues is crucial for food safety and regulatory compliance.[2] The use of a stable isotope-labeled internal standard, such as Sulfamethazine-d4 (d4-SMZ), is essential for accurate quantification, as it effectively compensates for matrix effects and variations in sample recovery during preparation and analysis. This application note provides detailed protocols for the extraction and cleanup of d4-SMZ and its parent compound from various animal tissues, including liver, muscle, and kidney, prior to LC-MS/MS analysis. The methodologies described include a modern QuEChERS-based approach and a classic liquid-solid extraction with sonication, offering options for different laboratory needs and throughput requirements.

Principle of Analysis

The accurate determination of Sulfamethazine in animal tissue relies on a robust sample preparation procedure. The general workflow involves the homogenization of the tissue sample, followed by the addition of a known amount of deuterated internal standard (this compound). The analytes are then extracted from the tissue matrix using an organic solvent. The resulting extract is subsequently cleaned up to remove interfering substances such as proteins and lipids. Finally, the purified extract is analyzed using a sensitive and selective technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Caption: General workflow for this compound analysis in tissue.

Experimental Protocols

Two primary methods are presented: a rapid QuEChERS-based protocol and a traditional sonication-aided solvent extraction method.

Protocol 1: QuEChERS Extraction and Dispersive SPE (dSPE) Cleanup

This method, adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, is highly efficient for processing multiple samples.[1]

A. Materials and Reagents

-

Homogenized Animal Tissue (e.g., liver, muscle)

-

This compound (d4-SMZ) internal standard (IS) solution

-

Acetonitrile (ACN) with 1% Acetic Acid

-

QuEChERS EN 15662 Extraction Salts (e.g., Magnesium Sulfate, Sodium Chloride, Sodium Citrates)

-

Dispersive SPE (dSPE) Cleanup Tubes containing PSA (primary secondary amine) and MgSO₄

-

Methanol (MeOH), Water (H₂O), Formic Acid (FA)

-

Centrifuge tubes (15 mL and 50 mL)

-

High-speed centrifuge

-

Nitrogen evaporator